molecular formula C9H10N4O4S3 B2444813 5-(N,N-dimethylsulfamoyl)-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 1171013-22-1

5-(N,N-dimethylsulfamoyl)-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2444813
CAS No.: 1171013-22-1
M. Wt: 334.38
InChI Key: HHBHBPXTLUKNCH-UHFFFAOYSA-N
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Description

5-(N,N-dimethylsulfamoyl)-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C9H10N4O4S3 and its molecular weight is 334.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds Research has led to the synthesis of novel heterocyclic compounds derived from related chemical structures, exhibiting potential as anti-inflammatory and analgesic agents. These compounds, characterized by similar heterocyclic frameworks, have been evaluated for their inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), showing significant analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial, Antifungal, and Anti-tubercular Agents Derivatives of furan-carboxamide have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activities. These studies aim to identify novel therapeutic agents against a range of microbial pathogens, showcasing the potential of furan-carboxamide derivatives in addressing infectious diseases (Akhaja & Raval, 2012).

Influenza A Virus Inhibitors Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. Through systematic structure-activity relationship (SAR) studies, researchers have pinpointed specific substitutions on the heterocyclic moiety that significantly enhance antiviral activity, marking a breakthrough in the search for effective treatments against influenza A virus strains (Yongshi et al., 2017).

Electrophilic Substitution Reactions Investigations into the synthesis and reactions of electrophilic substitution have led to the development of compounds with furan-2-carboxamide structures. These studies explore the chemical reactivity of such compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry and drug design (Aleksandrov & Elchaninov, 2017).

Nematicidal and Antimicrobial Activities A series of compounds containing the furan-carboxamide structure have been synthesized and assessed for their nematicidal and antimicrobial activities. This research provides insights into the potential use of these compounds in agricultural applications, offering a novel approach to pest and pathogen control (Reddy, Rao, Yakub, & Nagaraj, 2010).

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S3/c1-13(2)20(15,16)6-4-3-5(17-6)7(14)10-8-11-12-9(18)19-8/h3-4H,1-2H3,(H,12,18)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBHBPXTLUKNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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